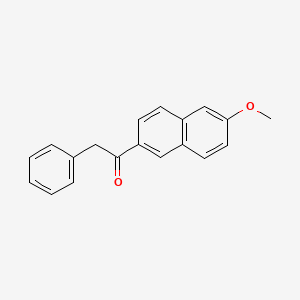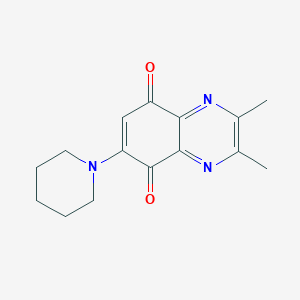
2-(Tert-butyl)-6-(trifluoromethyl)quinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Terc-butil)-6-(trifluorometil)quinolina-4-carbonitrilo es un compuesto orgánico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto en particular presenta un grupo terc-butilo en la segunda posición, un grupo trifluorometilo en la sexta posición y un grupo carbonitrilo en la cuarta posición del anillo de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Terc-butil)-6-(trifluorometil)quinolina-4-carbonitrilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: Esto se puede lograr a través de la síntesis de Skraup, donde los derivados de la anilina reaccionan con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Introducción del grupo terc-butilo: Este paso a menudo implica la alquilación de Friedel-Crafts, donde el cloruro de terc-butilo reacciona con el núcleo de quinolina en presencia de un catalizador de ácido de Lewis como el cloruro de aluminio.
Introducción del grupo trifluorometilo: Esto se puede hacer usando reactivos de trifluorometilación como el yoduro de trifluorometilo o el reactivo de Ruppert-Prakash (TMSCF3) en condiciones específicas.
Introducción del grupo carbonitrilo: Este paso puede implicar la reacción del derivado de quinolina con bromuro de cianógeno u otros reactivos formadores de nitrilo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Terc-butil)-6-(trifluorometil)quinolina-4-carbonitrilo puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando reactivos como el hidruro de litio y aluminio o catalizadores de hidrogenación.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro o gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como el metóxido de sodio o electrófilos como el bromo en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de derivados de quinolina N-óxido.
Reducción: Formación de derivados de quinolina reducidos.
Sustitución: Formación de derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-(Terc-butil)-6-(trifluorometil)quinolina-4-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente para atacar enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(Terc-butil)-6-(trifluorometil)quinolina-4-carbonitrilo depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. El grupo trifluorometilo puede mejorar la lipofilia del compuesto, permitiéndole penetrar mejor las membranas celulares y llegar a los objetivos intracelulares. El grupo carbonitrilo puede formar enlaces de hidrógeno con macromoléculas biológicas, influenciando la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(Terc-butil)-6-metilquinolina-4-carbonitrilo: Estructura similar pero con un grupo metilo en lugar de un grupo trifluorometilo.
2-(Terc-butil)-6-cloroquinolina-4-carbonitrilo: Estructura similar pero con un grupo cloro en lugar de un grupo trifluorometilo.
2-(Terc-butil)-6-fluoroquinolina-4-carbonitrilo: Estructura similar pero con un grupo fluoro en lugar de un grupo trifluorometilo.
Unicidad
2-(Terc-butil)-6-(trifluorometil)quinolina-4-carbonitrilo es único debido a la presencia del grupo trifluorometilo, que imparte propiedades electrónicas y estéricas distintas. Este grupo puede mejorar la estabilidad, lipofilia y actividad biológica del compuesto en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C15H13F3N2 |
|---|---|
Peso molecular |
278.27 g/mol |
Nombre IUPAC |
2-tert-butyl-6-(trifluoromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C15H13F3N2/c1-14(2,3)13-6-9(8-19)11-7-10(15(16,17)18)4-5-12(11)20-13/h4-7H,1-3H3 |
Clave InChI |
DNBIUEVJDHFKPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)


![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)

![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)


